molecular formula C21H16ClN3O4 B12045413 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate

2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate

Cat. No.: B12045413
M. Wt: 409.8 g/mol
InChI Key: GKWWHUMVLPFZBS-ZMOGYAJESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate is a complex organic compound that features a combination of methoxy, pyridinylcarbonyl, hydrazinylidene, and chlorobenzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-methoxy-4-formylphenyl 4-chlorobenzoate with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.

    Condensation Reaction: The hydrazone intermediate is then reacted with pyridine-4-carboxylic acid chloride in the presence of a base such as triethylamine. This step results in the formation of the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The hydrazinylidene group can be reduced to form a hydrazine derivative.

    Substitution: The chlorobenzoate group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoic acid.

    Reduction: Formation of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinyl]methyl}phenyl 4-chlorobenzoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The pyridinylcarbonyl group can form hydrogen bonds with active sites, while the hydrazinylidene group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-nitrobenzoate
  • 2-ethoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate

Uniqueness

2-methoxy-4-{(E)-[2-(pyridin-4-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate is unique due to the presence of both methoxy and chlorobenzoate groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-chlorobenzoate

InChI

InChI=1S/C21H16ClN3O4/c1-28-19-12-14(13-24-25-20(26)15-8-10-23-11-9-15)2-7-18(19)29-21(27)16-3-5-17(22)6-4-16/h2-13H,1H3,(H,25,26)/b24-13+

InChI Key

GKWWHUMVLPFZBS-ZMOGYAJESA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)OC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.